(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
Description
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Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-18-7-3-4-8-20(18)17-30-23-24-13-16-26(23)22(27)19-9-11-21(12-10-19)31(28,29)25-14-5-2-6-15-25/h3-4,7-12H,2,5-6,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIBTPKCFLECNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule characterized by its thioether functional group, imidazole ring, and ketone moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be dissected into several key components:
- Thioether Functional Group : Influences the compound's reactivity and interaction with biological targets.
- Imidazole Ring : Known for its role in various biological processes, including enzyme activity.
- Ketone Moiety : Contributes to the compound's overall stability and biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring, methyl group | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring, various substituents | Anticancer |
| 4-Thiazolidinones | Thiazolidine ring, carbonyl group | Antidiabetic |
The unique combination of thioether and imidazole functionalities in this compound suggests a distinct pharmacological profile compared to other derivatives. Its specific arrangement allows for unique interactions with biological targets that are not present in other compounds.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups enables diverse interactions, including:
- Hydrogen Bonding
- Hydrophobic Interactions
- Covalent Bonding
These interactions are crucial for modulating the activity of various biological macromolecules.
Case Studies and Research Findings
- Antimicrobial Activity : Similar imidazole derivatives have shown significant antimicrobial properties. For instance, studies on pyrazole derivatives demonstrated notable antifungal activity against various strains .
- Anticancer Potential : Compounds structurally related to the target molecule have been evaluated for anticancer activities. A study indicated that certain derivatives exhibited moderate antineoplastic activity against cancer cell lines .
- In Vivo Studies : Research on related compounds has included in vivo testing against Plasmodium species, showing promising results that suggest potential antimalarial effects .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether group via thiolation reactions.
Specific methods such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times.
Q & A
Q. What optimized synthetic routes are recommended for synthesizing this compound?
The synthesis involves multi-step reactions, including thioether formation (reacting 2-methylbenzyl chloride with a thiol-containing imidazole intermediate under basic conditions) and sulfonylation (introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution). Microwave-assisted synthesis or solvent-free conditions can improve yields (reducing reaction times by ~30%) . Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry of the imidazole and thioether groups.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What are the critical physicochemical properties influencing its research utility?
- Molecular weight : ~464 g/mol (calculated from C₂₂H₂₈N₃O₃S₂).
- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers, requiring formulation with co-solvents (e.g., cyclodextrins) for biological assays.
- logP : ~3.2 (predicted via computational tools like MarvinSketch), indicating moderate lipophilicity .
Advanced Research Questions
Q. How to design experiments to elucidate interactions with biological targets?
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Prioritize targets based on structural analogs with known activities (e.g., imidazole-containing inhibitors) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) for validated targets.
- Mutagenesis studies : Identify critical residues in binding pockets by alanine-scanning mutations .
Q. How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound purity (>95% by HPLC).
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.
- Orthogonal assays : Confirm activity via fluorescence polarization (FP) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
Q. What strategies improve pharmacokinetic profiles for in vivo studies?
- Prodrug modification : Introduce hydrolyzable esters at the ketone moiety to enhance oral bioavailability.
- Sulfonamide optimization : Replace piperidin-1-ylsulfonyl with smaller groups (e.g., methylsulfonyl) to reduce plasma protein binding.
- PK/PD modeling : Use non-compartmental analysis (NCA) to correlate dose-exposure relationships in rodent models .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | 2-Methylbenzyl chloride, NaSH, DMF, 60°C | 65–75 | |
| Sulfonylation | Piperidine-1-sulfonyl chloride, K₂CO₃, THF | 80–85 | |
| Purification | Silica gel chromatography (EtOAc:Hexane 1:3) | >95% purity |
Q. Table 2. Comparative Biological Activities of Structural Analogs
| Analog Substituent | Target (IC₅₀, nM) | Notes | Reference |
|---|---|---|---|
| 4-Chlorobenzyl thioether | Kinase X: 120 | Improved selectivity over WT | |
| 4-Fluorophenyl methanone | GPCR Y: 450 | High plasma clearance | |
| Piperidin-1-ylsulfonyl | Enzyme Z: 85 | Optimal logP for BBB penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
